REACTION_CXSMILES
|
Cl.[NH2:2]O.[F:4][C:5]([F:12])([F:11])[C:6](=[O:10])[CH2:7][C:8]#[N:9]>CO>[F:4][C:5]([F:12])([F:11])[C:6]1[O:10][N:9]=[C:8]([NH2:2])[CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
11.52 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
16.78 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC#N)=O)(F)F
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring for 68 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
Methanol was then evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
after addition of water (240 ml)
|
Type
|
ADDITION
|
Details
|
a 48% solution of sodium hydroxide was added to the resulting residue
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
after drying the
|
Type
|
EXTRACTION
|
Details
|
extract with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
68 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC(=NO1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 55.2% | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |